N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
Description
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O5S/c1-37-22-9-7-21(8-10-22)33-16-14-32(15-17-33)12-5-11-30-27(35)6-3-2-4-13-34-28(36)23-18-25-26(39-20-38-25)19-24(23)31-29(34)40/h7-10,18-19,23H,2-6,11-17,20H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZASRPDMXKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide are the α1D and α1A adrenoceptors. These receptors play a crucial role in the regulation of smooth muscle tone and are involved in various physiological processes.
Mode of Action
This compound interacts with its targets, the α1D and α1A adrenoceptors, by binding to them with high subtype-selectivity. This interaction results in the inhibition of cell viability and induction of apoptosis.
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis. It has been found to induce apoptosis in a manner that is independent of α1-adrenoceptor blocking. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of the compound.
Pharmacokinetics
It has been observed that the compound exhibits significant cell viability inhibition and apoptotic induction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was evaluated in an estrogen/androgen-induced rat benign prostatic hyperplasia model and human BPH-1 cell line. The specific environmental factors that influence the compound’s action, however, require further investigation.
Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS Number: 688054-97-9) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C26H31N5O5S
- Molecular Weight : 525.6 g/mol
- Structural Formula :
Chemical Structure
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may exhibit neuroprotective effects and has shown promise in anti-ischaemic activity. The compound's structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways.
Neuroprotective Effects
A study focusing on the neuroprotective effects of similar compounds found that derivatives with piperazine moieties demonstrated significant neuroprotection in models of cerebral ischaemia. The compound significantly prolonged survival times in mice subjected to acute cerebral ischaemia and reduced mortality rates across various doses tested, indicating its potential as a neuroprotective agent .
Anti-Ischaemic Activity
In a controlled experiment involving bilateral common carotid artery occlusion in Kunming mice, the compound exhibited notable anti-ischaemic properties. The results showed a significant reduction in mortality rates and an increase in survival time compared to control groups . This suggests that the compound may be effective in treating conditions related to cerebral ischaemia.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of piperazine-linked quinazolinones with variations in aryl substituents and alkyl chain lengths. Below is a detailed analysis of its structural and functional analogs:
Structural Variations in Piperazine Substituents
The piperazine ring’s aryl substituent significantly influences physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Halogenated analogs (e.g., 2-fluoro, 3-chloro) show higher molecular weights and polarity, which may influence target binding and metabolic stability .
- Alkyl Chain Length :
Computational Similarity Analysis
Using molecular fingerprinting and Tanimoto coefficients (), the target compound shares ~70–80% structural similarity with its analogs, primarily due to the conserved piperazine-quinazolinone core. However, differences in substituents reduce similarity scores (e.g., 50–60% similarity with 3-chlorophenyl derivatives) .
Pharmacological Implications
- Anticonvulsant Activity : Piperazine derivatives with halogenated aryl groups (e.g., 3-chloro, 2-fluoro) exhibit potent anticonvulsant effects in MES tests (ED50: 23–205 mg/kg), whereas methoxy-substituted analogs may prioritize other targets due to altered electronic profiles .
- Kinase Inhibition: Quinazolinones with sulfanylidene groups are linked to kinase inhibition (e.g., GSK3β), suggesting the target compound could modulate similar pathways .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Solvents : Use polar aprotic solvents like N,N-dimethylacetamide (DMAc) or tetrahydrofuran (THF) to enhance solubility of intermediates, as demonstrated in multi-step syntheses of structurally similar piperazine derivatives .
- Temperature Control : Maintain temperatures between 0–25°C during coupling reactions to minimize side-product formation. For example, ice-bath conditions are critical for amine-amide bond formation in piperazine-containing compounds .
- Purification : Employ silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals. XRPD and DSC/TGA analyses are recommended to confirm crystallinity and thermal stability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm regiochemistry of the piperazine and dioxoloquinazoline moieties. For example, splitting patterns in -NMR (e.g., δ 3.15–3.85 ppm for piperazine protons) and aromatic couplings in the quinazoline ring are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF is essential to verify molecular weight, particularly for detecting sulfur-related isotopic patterns due to the sulfanylidene group .
- HPLC Purity Assessment : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients, can resolve impurities from synthetic byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as serotonin or dopamine receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model the compound’s binding to receptor active sites. Focus on the piperazine moiety’s role in hydrogen bonding with conserved aspartate residues (e.g., D3.32 in GPCRs) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of the sulfanylidene group in hydrophobic pockets. Tools like GROMACS or AMBER are recommended .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding affinities, prioritizing modifications to the hexanamide linker for improved selectivity .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values) for this compound?
Methodological Answer:
- Comparative Assay Validation : Replicate assays under standardized conditions (e.g., cell lines, buffer pH, ATP concentration) to isolate variability. For example, discrepancies in kinase inhibition assays may arise from differences in enzyme sources (recombinant vs. native) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vitro. The dioxoloquinazoline group is prone to hepatic oxidation, which may alter potency .
- Orthogonal Binding Studies : Combine surface plasmon resonance (SPR) with radioligand displacement assays to cross-validate receptor affinity data .
Q. What strategies are recommended for elucidating the compound’s metabolic stability and toxicity profile?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation of the sulfanylidene group via UPLC-QTOF, as thioesters are susceptible to glutathione conjugation .
- Reactive Metabolite Screening : Trapping studies using potassium cyanide or glutathione can identify electrophilic intermediates formed via cytochrome P450 oxidation .
- Cytotoxicity Profiling : Use a panel of cell lines (e.g., HepG2, HEK293) and MTT assays to assess mitochondrial toxicity linked to the methoxyphenyl-piperazine moiety .
Methodological Challenges & Solutions
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro studies?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to prevent precipitation .
- Salt Formation : Synthesize hydrochloride or phosphate salts via counterion exchange (e.g., HCl gas bubbling in ethanol) to enhance aqueous solubility without altering pharmacophore geometry .
Q. What synthetic routes minimize racemization during piperazine-substituted amide bond formation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
